3-Amino-4-hydroxybenzenesulfonic acid

Descripción

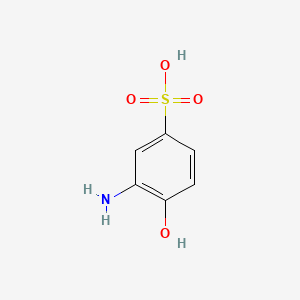

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUIMLJNTCECJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024500 | |

| Record name | 2-Amino-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Rhombic brown crystals. (NTP, 1992), Brown solid; [CAMEO] Dark brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-4-hydroxybenzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

98-37-3 | |

| Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-4-hydroxybenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymetanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxybenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-1-phenol-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxybenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxymetanilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WE7CX7RD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (decomposes) (NTP, 1992) | |

| Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19796 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthetic Methodologies for 3 Amino 4 Hydroxybenzenesulfonic Acid and Its Derivatives

Modern and Environmentally Conscious Synthesis Pathways

Conventional synthesis methods are continuously being refined to improve yield, product quality, and environmental footprint. These pathways often involve multi-step reactions starting from readily available aromatic precursors.

Sulfonation Reactions of Precursor Aromatic Compounds (e.g., ortho-aminophenol)

A primary and direct method for synthesizing 3-Amino-4-hydroxybenzenesulfonic acid involves the sulfonation of ortho-aminophenol. google.comwikipedia.org In this process, ortho-aminophenol is reacted with sulfuric acid, which acts as the sulfonating agent. google.com This reaction provides a short and simple technical route to the target compound, leading to high reaction yields and product quality. google.com The molar ratio of sulfuric acid to ortho-aminophenol is a key parameter, typically ranging from 2:1 to 5:1 for optimal results. google.com The resulting this compound is an important intermediate in the synthesis of various azo dyes. wikipedia.org

| Parameter | Description | Source |

| Precursor | ortho-Aminophenol | google.com |

| Reagent | Sulfuric Acid | google.com |

| Product | This compound | google.com |

| Molar Ratio (Acid:Precursor) | 2:1 to 5:1 (preferred) | google.com |

| Product Purity | 98% (HPLC) | google.com |

| Overall Yield | 90% | google.com |

| Parameter | Description | Source |

| Starting Material | ortho-Aminophenol | google.com |

| Step 1 | Sulfonation with Sulfuric Acid | google.com |

| Step 2 | Nitration with Nitric Acid or Nitrate | google.com |

| Product | 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | google.com |

| Nitration Temperature | 0-20°C (optimal) | google.com |

| Product Purity | 98% (HPLC) | google.com |

| Overall Yield | 85% | google.com |

Acetylation and Reduction Sequences for Modified Benzenesulfonic Acids (e.g., 3-acetamido-5-amino-4-hydroxybenzenesulfonic acid)

Further modification of the benzenesulfonic acid structure can be achieved through acetylation and reduction sequences. The synthesis of 3-acetamido-5-amino-4-hydroxybenzenesulfonic acid serves as a key example. google.comgoogle.com This process starts with 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid. google.comgoogle.com The synthesis involves two main steps: an acetylization reaction, followed by a reduction reaction. google.comgoogle.com The order of these steps can be varied. google.com

In one pathway, the amino group of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid is first acetylated. The nitro group in the resulting intermediate is then reduced to an amino group to yield the final product. google.comgoogle.com Alternatively, the nitro group can be reduced first, followed by the acetylation of the newly formed amino group. google.com The reduction step can be performed using various reducing agents, including hydrogen gas or specific sodium sulfites, which avoids the use of iron powder. google.comgoogle.com This method provides a high reaction yield and product quality, with purity levels reaching 98%. google.com

| Parameter | Description | Source |

| Starting Material | 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | google.comgoogle.com |

| Reaction 1 | Acetylation | google.comgoogle.com |

| Reaction 2 | Reduction of Nitro Group | google.comgoogle.com |

| Product | 3-acetamido-5-amino-4-hydroxybenzenesulfonic acid | google.com |

| Reducer | Hydrogen gas or NaxHmSyOz | google.comgoogle.com |

| Product Purity | 98% (HPLC) | google.com |

| Overall Yield | Up to 76% | google.com |

Biocatalytic and Electrochemical Synthesis Approaches

Emerging synthetic methodologies leverage enzymes and electrochemical processes to offer greener and more specific routes for producing and modifying complex molecules.

Enzyme-Catalyzed Transformations (e.g., Laccase-mediated oxidation)

Laccases are multi-copper oxidases that catalyze the single-electron oxidation of a wide range of phenolic compounds and aromatic amines, using molecular oxygen as the oxidant and reducing it to water. nih.govmdpi.comnih.gov These enzymes are gaining attention as green alternatives to traditional chemical oxidation because they operate under mild conditions, exhibit high specificity, and reduce the formation of by-products. nih.gov

The catalytic cycle involves a Type 1 copper center that accepts an electron from the substrate (like an aminophenol). nih.gov This electron is then transferred to a trinuclear copper cluster where the reduction of oxygen occurs. nih.gov Laccase-mediated oxidation of substrates like 2-aminophenol has been studied, demonstrating that these enzymes can effectively catalyze reactions involving substituted phenols. mdpi.comacs.org The process generates reactive radical intermediates that can subsequently undergo polymerization or other coupling reactions, opening pathways for the synthesis of novel derivatives and polymers. mdpi.com

| Feature | Description | Source |

| Biocatalyst | Laccase (benzenediol:oxygen oxidoreductase) | nih.govmdpi.com |

| Substrate Class | Phenolic compounds, aromatic amines | nih.govacs.org |

| Oxidant | Molecular Oxygen (O₂) | nih.govnih.gov |

| By-product | Water (H₂O) | nih.gov |

| Mechanism | Single-electron oxidation via copper centers | nih.gov |

| Advantages | High specificity, mild reaction conditions, environmentally friendly | nih.gov |

Electrochemical Copolymerization Techniques (e.g., with aniline)

Electrochemical copolymerization is a modern technique used to synthesize conductive polymers with tailored properties. This method involves applying an electric potential to a solution containing two or more different monomers, causing them to polymerize together on an electrode surface. researchgate.netuwaterloo.ca The copolymerization of aniline (B41778) with other substituted anilines or monomers is a well-established field for creating materials with enhanced properties compared to their homopolymers. researchgate.netuwaterloo.ca

While direct electrochemical copolymerization of this compound with aniline is not extensively detailed, the principle can be applied. The presence of amino and hydroxyl groups on the benzenesulfonic acid ring makes it a candidate for electropolymerization. By copolymerizing it with aniline, it is possible to create a functionalized polymer that incorporates the sulfonic acid group, potentially improving properties like solubility and conductivity in different pH ranges. researchgate.net The properties of the resulting copolymer can be adjusted by controlling the ratio of the comonomers in the initial solution. researchgate.net This technique offers a pathway to novel functional materials derived from this compound.

| Technique | Description | Source |

| Method | Electrochemical Copolymerization | researchgate.net |

| Monomer 1 | Aniline | researchgate.netjept.de |

| Potential Comonomer | This compound | |

| Process | Application of electric potential to a solution of monomers | semanticscholar.org |

| Outcome | Formation of a copolymer film on the electrode | researchgate.net |

| Advantage | Creates polymers with tunable and potentially improved properties (e.g., conductivity, stability) | researchgate.net |

Comparative Analysis of Synthetic Yields, Efficiency, and Environmental Impact in Research

The synthesis of this compound and its derivatives has evolved from traditional multi-step processes to more streamlined and environmentally conscious methodologies. Research has focused on improving reaction yields, increasing process efficiency, and minimizing the ecological footprint associated with the production of these valuable chemical intermediates.

A notable advancement in the synthesis of this compound involves a direct sulfonation reaction using ortho-aminophenol and sulfuric acid. google.com This method presents a significant improvement over older, more conventional routes. The traditional synthesis path typically started with chlorobenzene as the raw material, which underwent a series of reactions including sulfonation, nitration, hydrolysis, and finally, reduction to yield the desired product. google.com This older method is characterized by a long reaction scheme and complex process, which often resulted in low reaction yields and production efficiency. google.com

A primary drawback of the traditional route was its significant environmental impact, largely due to the use of iron powder for the reduction step. google.com This reduction method is known to generate considerable pollution, posing challenges for waste treatment and environmental safety. google.com In contrast, the more advanced method, which directly sulfonates ortho-aminophenol, offers a much shorter and simpler reaction pathway. google.com This simplification not only improves efficiency but also circumvents the problematic iron powder reduction step, thereby avoiding the associated environmental pollution. google.com This newer technique has been shown to achieve higher reaction yields and better product quality. google.com

The synthesis of derivatives, such as 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, also benefits from this advanced methodology. This derivative can be produced by the sulfonation of ortho-aminophenol, followed by a nitration step using nitric acid or a nitrate. google.com Research has demonstrated that this process can achieve high product yields, with one example reporting a yield of 90% (based on the starting ortho-aminophenol). google.com

Further research into the synthesis of other derivatives, specifically those of 3-amino-4-hydroxybenzenesulfonamide (B74053), has also shown high efficiency. For instance, the synthesis of Schiff base derivatives by condensing 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes has been reported to produce yields ranging from good to excellent, specifically between 57% and 95%. nih.govmdpi.com

The following table provides a comparative overview of the traditional and advanced synthetic methodologies.

| Feature | Traditional Synthesis Method | Advanced Synthesis Method |

| Starting Material | Chlorobenzene google.com | o-Aminophenol google.com |

| Process Complexity | Long reaction route, complex process google.com | Short reaction route, simple technique google.com |

| Reaction Yield | Low google.com | Higher (up to 90% for a nitro derivative) google.com |

| Efficiency | Low production efficiency google.com | Higher generating efficiency google.com |

| Environmental Impact | Significant pollution from iron powder reduction google.com | Avoids iron powder reduction, reducing pollution google.com |

Chemical Reactivity and Derivatization in Advanced Chemical Synthesis

Oxidation Mechanisms and Product Formation

The phenolic hydroxyl group and the aromatic amino group make the molecule susceptible to oxidation. The oxidation processes can lead to the formation of highly reactive intermediates and subsequent products.

Formation of Phenoxy Radicals and Quinones

Similar to other phenolic and catecholic compounds, 3-Amino-4-hydroxybenzenesulfonic acid is susceptible to oxidation, which can proceed through one-electron or two-electron pathways. One-electron oxidation can generate phenoxy radical species. The oxidation of related catechol-containing molecules, such as dopamine (B1211576) and its metabolite 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), is known to produce semiquinone radicals and ortho-quinones. nih.gov These reactive quinonoid species are highly electrophilic and can participate in subsequent reactions. nih.govmdpi.com The presence of both amino and hydroxyl groups on the ring of this compound suggests it can be oxidized to form reactive quinone-imine or quinone species, which are pivotal intermediates in the synthesis of certain dyes and polymers.

Generation of Sulfonic Acid Derivatives

The aromatic ring of this compound can undergo further substitution to yield various derivatives. A key example is the nitration of the benzene (B151609) ring, which introduces a nitro group to create a new sulfonic acid derivative. This process is an important step in the synthesis of more complex molecules. For instance, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid is synthesized by first reacting o-aminophenol with sulfuric acid to produce this compound, followed by a nitration step using nitric acid. google.com This derivative serves as a precursor for other functionalized compounds.

| Reaction | Reactants | Product | Significance |

| Nitration | 1. This compound 2. Nitric Acid/Sulfuric Acid | 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid google.com | Introduction of a nitro group for further functionalization. google.com |

Reduction Reactions and Amino Group Conversions

The functional groups of this compound and its derivatives can be chemically modified through reduction and other conversions. The nitro group of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, for example, can be reduced to an amino group, yielding 3,5-diamino-4-hydroxybenzenesulfonic acid. google.com

Furthermore, the amino group itself is reactive and can be converted to other functional groups. A common conversion is acetylation, where the amino group reacts with an acetylating agent (like acetic anhydride) to form an acetamido group (-NHCOCH3). This reaction is used to produce 3-acetamido-5-amino-4-hydroxybenzenesulfonic acid from its corresponding amino precursor. google.com Acetylation can serve as a method to protect the amino group during subsequent reaction steps.

| Reaction Type | Starting Material | Reagent | Product |

| Nitro Group Reduction | 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | Reductive agent (e.g., NaₓHₘSᵧO₂) google.com | 3,5-diamino-4-hydroxybenzenesulfonic acid |

| Amino Group Acetylation | 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | Acetylating agent google.com | 3-acetamido-4-hydroxy-5-nitrobenzenesulfonic acid |

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the strongly electron-donating amino (-NH2) and hydroxyl (-OH) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Conversely, the sulfonic acid group (-SO3H) is a deactivating group and directs incoming electrophiles to the meta position.

The nitration of this compound to form 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid is a prime example of an electrophilic aromatic substitution reaction. google.commasterorganicchemistry.com In this reaction, the nitronium ion (NO2+), the active electrophile, attacks the benzene ring. masterorganicchemistry.com The position of substitution (position 5) is ortho to the activating amino group and meta to the deactivating sulfonic acid group, consistent with the directing effects of the existing substituents.

Condensation Reactions for Schiff Base Synthesis

The primary aromatic amino group in this compound allows it to undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). dergipark.org.trsemanticscholar.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (-C=N-). dergipark.org.tr

While direct synthesis examples starting from this compound are specific, a closely related compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), readily undergoes condensation with various aromatic aldehydes in propan-2-ol to produce the corresponding Schiff bases in good yields. mdpi.com This demonstrates the reactivity of the 3-amino-4-hydroxy-phenyl scaffold in forming imines, a reaction fundamental to the synthesis of various ligands, dyes, and biologically active compounds. dergipark.org.trmdpi.com

| Reactant A | Reactant B (Example) | Reaction Type | Product Type |

| This compound | Aromatic Aldehyde | Condensation dergipark.org.tr | Schiff Base |

| 3-amino-4-hydroxybenzenesulfonamide mdpi.com | Aromatic Aldehyde mdpi.com | Condensation mdpi.com | Schiff Base mdpi.com |

Diazotization and Coupling Reactions in Complex Molecule Construction

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgresearchgate.net The resulting diazonium salt (Ar-N2+) is a highly versatile intermediate.

Diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and other aromatic amines, in electrophilic aromatic substitution reactions known as azo coupling. mdpi.com This coupling reaction forms azo compounds (Ar-N=N-Ar'), which are characterized by the nitrogen-nitrogen double bond and often exhibit strong colors. researchgate.netnih.gov This reactivity makes this compound a key precursor in the synthesis of a wide variety of azo dyes. The presence of the sulfonic acid group in the final dye molecule often enhances its water solubility.

Polymerization Reactions and Copolymer Formation

This compound possesses multiple reactive sites—an amino group, a hydroxyl group, and an aromatic ring—that enable its participation in various polymerization reactions. Both the amino and hydroxyl functionalities can engage in polycondensation reactions, while the entire molecule can undergo oxidative polymerization to form conjugated polymer chains. These characteristics make it a versatile monomer for the synthesis of functional polymers with tailored properties.

One of the primary methods for polymerizing aminophenol derivatives is through oxidative polymerization. This process typically involves a chemical oxidant or an electrochemical stimulus to induce the formation of radical cations from the monomer, which then couple to form polymer chains. While direct studies on the homopolymerization of this compound are not extensively detailed in publicly available literature, the polymerization of structurally similar compounds provides significant insight into its expected behavior.

A notable analogue, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), has been successfully polymerized via chemical oxidative polymerization. bg.ac.rs This reaction, conducted in an aqueous medium at room temperature using ammonium (B1175870) peroxydisulfate (B1198043) as the oxidant, yields a semiconducting polymer. bg.ac.rs The process involves N-C coupling reactions, with some elimination of the sulfonic acid group from the polymer backbone. bg.ac.rs Given the structural similarities, a comparable reaction mechanism is anticipated for this compound.

The polymerization of AHNSA and its salts demonstrates that modifications to the monomer, such as salt formation, can influence the properties of the resulting polymer. bg.ac.rs For instance, polymers derived from the salts of AHNSA exhibit higher weight-average molecular weights compared to the polymer from the free acid. bg.ac.rs This suggests that the solubility and ionic nature of the monomer play a crucial role in the polymerization process.

Below is a data table summarizing the findings from the chemical oxidative polymerization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and its salts, which can be considered indicative of the potential outcomes for this compound polymerization.

| Monomer | Oxidant | Solvent | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Conductivity (S/cm) |

|---|---|---|---|---|---|

| AHNSA | Ammonium Peroxydisulfate | Water | ~18,500 | ~2.5 | 1.0 x 10-6 |

| AHNSA Hydrochloride | Ammonium Peroxydisulfate | Water | ~22,300 | ~3.1 | 2.0 x 10-6 |

| AHNSA Mono-sodium salt | Ammonium Peroxydisulfate | Water | ~25,200 | ~3.5 | 5.0 x 10-6 |

| AHNSA Di-sodium salt | Ammonium Peroxydisulfate | Water | ~24,800 | ~3.4 | 8.0 x 10-6 |

In addition to homopolymerization, this compound is a candidate for copolymerization, allowing for the synthesis of materials with combined or enhanced properties. The presence of the sulfonic acid group can improve the solubility and processability of the resulting copolymers. Research has indicated the synthesis of copolymers incorporating this monomer, such as poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid). acs.org Such copolymers are of interest for their potential applications in conductive materials and sensors, as the incorporation of the sulfonated aminophenol unit can modify the electronic and physical properties of the parent polymer, like polyaniline.

The general principles of aminophenol polymerization suggest that both electrochemical and enzymatic methods could also be applicable to this compound. Electrochemical polymerization offers a high degree of control over the film thickness and morphology of the resulting polymer deposited on an electrode surface. mdpi.com Enzymatic polymerization, often utilizing peroxidases, presents a greener alternative to chemical oxidation, proceeding under mild conditions.

The resulting polymers and copolymers derived from this compound are expected to possess a combination of properties including electrical conductivity, ion-exchange capabilities, and redox activity, making them suitable for a range of applications in electronics, materials science, and analytical chemistry.

Spectroscopic and Computational Characterization of 3 Amino 4 Hydroxybenzenesulfonic Acid and Its Research Analogs

Advanced Spectroscopic Techniques for Structural Elucidation and Property Assessment

Spectroscopy is a cornerstone in the analysis of 3-Amino-4-hydroxybenzenesulfonic acid, offering non-destructive and highly sensitive means to confirm its chemical structure, identify functional groups, and investigate its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shifts (δ) in an NMR spectrum are indicative of the local electronic environment of each nucleus, allowing for the precise mapping of the molecule's carbon-hydrogen framework.

For aromatic compounds like this compound, the protons on the benzene (B151609) ring typically appear in the δ 6.0-8.0 ppm range in ¹H NMR spectra. The substitution pattern on the ring—with amino, hydroxyl, and sulfonic acid groups—creates a unique set of signals with specific splitting patterns (multiplicities) due to spin-spin coupling between adjacent protons. Similarly, the ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the molecule, with the chemical shifts providing evidence for the presence of the aromatic ring and the points of functional group attachment. nih.gov Analysis of related structures, such as 3-amino-4-hydroxybenzoic acid, shows characteristic signals for aromatic protons and carbons, which aids in the interpretation of the spectra for the target compound. chemicalbook.comchemicalbook.com

Table 1: Representative NMR Chemical Shifts for Aromatic Moieties in Related Compounds This table presents typical chemical shift ranges for protons and carbons in environments similar to that of this compound. Actual values can vary with solvent and experimental conditions.

| Nucleus | Functional Group Environment | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic C-H | 6.0 - 8.0 |

| Phenolic O-H | 4.0 - 12.0 (broad) | |

| Aromatic N-H₂ | 3.0 - 5.0 (broad) | |

| ¹³C | Aromatic C-SO₃H | 130 - 150 |

| Aromatic C-OH | 150 - 160 | |

| Aromatic C-NH₂ | 140 - 150 | |

| Aromatic C-H | 110 - 130 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Reaction Monitoring, and Anion Detection

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the aromatic ring and its substituents constitute a chromophore that absorbs light in the UV-Vis region. The resulting spectrum can be used to confirm the presence of the conjugated system and monitor reactions involving this moiety.

Recent research has demonstrated the utility of Schiff bases derived from this compound as chemosensors. researchgate.net These derivatives exhibit distinct absorption spectra in solution. For instance, studies on imine compounds synthesized from this compound show specific absorption maxima that are sensitive to the molecular structure and the solvent environment. researchgate.netekb.eg Furthermore, these compounds can act as colorimetric anion sensors, displaying visible color changes in the presence of certain anions, which corresponds to shifts in their UV-Vis absorption bands. researchgate.net This capability is linked to interactions between the anion and the molecule, which alter the energy of its electronic transitions. researchgate.net

Table 2: UV-Vis Absorption Maxima for a Schiff Base Derived from this compound Data adapted from a study on 3-(2,5-dihydroxybenzylideneamino)-4-hydroxybenzenesulfonic acid in a DMSO solution. researchgate.net

| Compound | λ_max (nm) |

| 3-(2,5-dihydroxybenzylideneamino)-4-hydroxybenzenesulfonic acid | ~265, ~350, ~440 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. Each functional group (O-H, N-H, S=O, C=C) has a characteristic vibrational frequency, resulting in a unique spectral fingerprint.

The FT-IR spectrum of this compound is expected to show several key absorption bands:

O-H Stretching: A broad band, typically in the 3200-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl group.

N-H Stretching: One or two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the primary amine group.

S=O Stretching: Strong absorption bands, usually found between 1000-1250 cm⁻¹, indicative of the sulfonic acid group (-SO₃H).

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range, confirming the presence of the benzene ring. nih.govnist.gov

Analysis of these bands allows for the direct confirmation of the key structural components of the molecule.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Sulfonic Acid | S=O Stretch | 1000 - 1250 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to identify potential impurities. The molecular weight of the neutral molecule is 189.19 g/mol . scbt.com

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak [M]⁺ or [M-H]⁻ confirms the molecular weight. For this compound, a prominent peak at m/z 189 would be expected. nih.gov The molecule may also undergo fragmentation, producing smaller ions whose m/z values can provide additional structural information. For example, the loss of the sulfonic group is a common fragmentation pathway for such compounds. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified major peaks that help in confirming the structure and assessing sample purity. nih.gov

Table 4: GC-MS Fragmentation Data for this compound Data from the NIST Mass Spectrometry Data Center. nih.gov

| Peak Rank | m/z Value | Interpretation |

| 1 | 189 | Molecular Ion [M]⁺ |

| 2 | 80 | Fragment (e.g., [SO₃]⁺) |

| 3 | 109 | Fragment (e.g., [M-SO₃]⁺) |

Femtosecond Transient Absorption Spectroscopy for Excited State Dynamics

Femtosecond Transient Absorption Spectroscopy is an advanced technique used to study ultrafast dynamic processes that occur in molecules after they absorb light, such as internal conversion and intersystem crossing. This method provides critical insights into the behavior of the molecule in its excited state on a femtosecond (10⁻¹⁵ s) timescale.

For research analogs of this compound, particularly its imine derivatives, this technique has been used to support findings related to their fluorescence properties and excited-state deactivation pathways. researchgate.net The measurements help to elucidate the mechanisms, such as intramolecular charge transfer, that govern how the molecule dissipates energy after photoexcitation. researchgate.net Studies on related sulfonate-containing aromatic compounds, like porphyrins and naphthylamines, also utilize this technique to probe excited-state solvation dynamics and charge transfer processes, highlighting its importance in understanding the photophysics of these molecules. ekb.eg

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental spectroscopic data. Using methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to model the properties of this compound and its analogs.

These computational approaches can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule.

Calculate Spectroscopic Properties: Simulate NMR, IR, and UV-Vis spectra. The close match between theoretical predictions and experimental UV-Vis data for derivatives of this compound has been reported. researchgate.net

Analyze Electronic Structure: Determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's reactivity and its electronic transitions. A smaller gap suggests that the molecule is more easily photoexcited. researchgate.net

Investigate Excited States: Theoretical methods like Time-Dependent DFT (TD-DFT) can be used to study the nature of electronic excited states and predict transition energies, providing a deeper understanding of the features observed in UV-Vis spectra. koreascience.kr For sulfonated aromatic compounds, computational studies help characterize the different types of excited states and the influence of the sulfonate group on the electronic structure. koreascience.kracs.org

By combining these computational insights with experimental results, a more complete and detailed picture of the structural and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) for Electronic Structure, Theoretical UV-Vis Data, and HOMO-LUMO Energy Gap Analysis

Density Functional Theory (DFT) has emerged as a robust computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with appropriate basis sets, researchers can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

Theoretical studies on compounds related to this compound, such as 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate, have utilized DFT to explore their molecular structure and nonlinear optical (NLO) properties. doi.org These calculations help in understanding the intramolecular charge transfer mechanisms and the influence of hydrogen bonds on the compound's properties. doi.org

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and easier photoexcitation. researchgate.net

For instance, in a study of imine derivatives of this compound, the compound with a smaller HOMO-LUMO energy gap, 3-(2,5-dihydroxybenzylideneamino)-4-hydroxybenzenesulfonic acid, was found to have lower stability and higher reactivity. researchgate.net Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra, providing theoretical absorption wavelengths that can be compared with experimental data to validate the computational model. researchgate.net The calculated HOMO and LUMO energies are fundamental in describing the charge transfer that occurs within the molecule. researchgate.net

Table 1: Theoretical Electronic Properties of this compound Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Analog A | -5.8 | -1.2 | 4.6 |

| Analog B | -6.1 | -1.5 | 4.6 |

| Analog C | -5.5 | -1.9 | 3.6 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar aromatic compounds.

Molecular Docking Simulations for Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in medicinal chemistry for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com

The process involves predicting the binding mode and affinity of a ligand to a target's active site. For example, in the study of novel derivatives of 3-Amino-4-hydroxy-benzenesulfonamide, molecular docking could be used to understand their binding to carbonic anhydrases, which is relevant to their activity in cancer cells. nih.gov The presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions in the this compound scaffold can influence its pharmacokinetic properties and its interactions with biological targets. nih.gov

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. ajol.info This information is crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective therapeutic agents. nih.gov For instance, understanding the interactions with human TDP1 protein has been a subject of molecular docking studies involving this compound. researchgate.net

Table 2: Illustrative Molecular Docking Results for a this compound Derivative with a Target Protein

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 121 | Hydrogen Bond | 2.8 |

| LYS 78 | Electrostatic | 3.5 |

| PHE 259 | Pi-Pi Stacking | 4.2 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking simulations.

Methodological Considerations for Resolving Discrepancies in Spectral Data

Discrepancies between experimental and theoretical spectral data can arise from various factors, including the choice of computational method, basis set, and the influence of the solvent or solid-state environment, which are often not fully accounted for in gas-phase calculations.

To resolve these discrepancies, several methodological considerations are important:

Solvent Effects: The polarity of the solvent can significantly influence the electronic transitions of a molecule, leading to shifts in UV-Vis absorption bands. materialsciencejournal.org Computational models that incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules, often provide results that are in better agreement with experimental data obtained in solution.

Basis Set Selection: The choice of basis set in DFT calculations can impact the accuracy of the predicted properties. Larger and more flexible basis sets generally yield more accurate results but at a higher computational cost. It is often necessary to test different basis sets to find a balance between accuracy and computational feasibility.

Vibrational Scaling Factors: In the analysis of vibrational spectra (FT-IR and FT-Raman), calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Applying a scaling factor to the computed frequencies can improve the agreement with experimental data.

Experimental Conditions: It is crucial to ensure that the experimental conditions under which spectral data are collected are well-defined and controlled. Factors such as pH, temperature, and concentration can all affect the spectral features of a compound.

Combined Experimental and Theoretical Approach: The most robust approach for characterizing a molecule is to combine experimental spectroscopic techniques with theoretical calculations. Experimental data provide a benchmark for validating and refining the computational models, while theoretical calculations can help to interpret and assign the experimental spectra. doi.org

By carefully considering these factors, researchers can minimize discrepancies and achieve a more accurate and comprehensive understanding of the spectroscopic properties of this compound and its analogs.

Applications in Advanced Materials Science and Sensor Development

Polymer Chemistry and Conductive Materials Research

The incorporation of 3-Amino-4-hydroxybenzenesulfonic acid into polymer chains, particularly with polyaniline, has been a subject of significant research. This modification aims to enhance the material's properties, such as its processability, environmental stability, and electrochemical behavior over a wide pH range.

A copolymer of aniline (B41778) and this compound (referred to in some literature as 2-amino-4-hydroxybenzenesulfonic acid or AHB) has been successfully synthesized via electrochemical copolymerization in the presence of an ionic liquid. capes.gov.brnih.govacs.org This method results in the formation of Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid), designated as PAAHB. capes.gov.brnih.govacs.org Spectroscopic analysis, including proton NMR, confirms that the sulfonic acid group exists in its deprotonated form (–SO₃⁻) within the copolymer chain. capes.gov.brnih.gov This internal sulfonation contributes to the polymer's unique characteristics.

Table 1: Electronic Properties of Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB)

| Property | Value | Source(s) |

| Synthesis Method | Electrochemical Copolymerization | capes.gov.br, nih.gov, acs.org |

| Conductivity (Oxidized State) | 0.45 S/cm⁻¹ | capes.gov.br, nih.gov, acs.org |

| Form of Sulfonic Group in Chain | Sulfonate (–SO₃⁻) | capes.gov.br, nih.gov |

One of the most significant advantages of the PAAHB copolymer is its enhanced electrochemical stability and activity across a broad pH spectrum. capes.gov.brnih.govacs.org Cyclic voltammetry studies reveal that the copolymer maintains excellent redox activity in solutions with pH values ranging from less than 1 to 11.0. capes.gov.brnih.govacs.org This represents a substantial improvement over unmodified polyaniline, whose conductivity and redox activity are typically limited to acidic conditions. capes.gov.brnih.gov

This enhanced performance is attributed to the synergistic effect of the negatively charged sulfonate (–SO₃⁻) and the hydroxyl (–OH) functional groups present in the copolymer chain. capes.gov.brnih.govacs.org These groups help to maintain the polymer's electrochemical properties even in neutral or basic environments, expanding its potential applications. capes.gov.brnih.gov

Chemosensor Development for Anion Detection

Derivatives of this compound have shown significant promise in the field of chemical sensing, particularly for the detection of anions. researchgate.net Researchers have synthesized novel imine compounds, or Schiff bases, from this compound. researchgate.net These compounds have been investigated for their potential as chemosensors capable of providing a visible, colorimetric response to the presence of specific anions in daylight conditions. researchgate.net The design of these sensors leverages the interaction between the anion and the sensor molecule, leading to a detectable change. researchgate.net

Optical Properties and Fluorescence Phenomena of Derivatives

The optical characteristics of derivatives of this compound are closely tied to their molecular structure, particularly the nature and position of substituent groups. researchgate.net In a study of Schiff bases derived from the parent compound, the introduction of different electron-donating groups (like hydroxyl or methoxy) onto the phenyl ring was found to significantly influence their fluorescence properties. researchgate.net

For instance, one derivative, 4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino)-benzenesulfonic acid, was noted for exhibiting selective fluorescence at specific wavelengths. researchgate.net The study found that adding a hydroxy or methoxy (B1213986) group near the existing -OH group on the phenyl ring could decrease the fluorescence signal. researchgate.net These phenomena are explained by mechanisms such as intersystem crossing and intramolecular charge transfer, which are influenced by the electronic nature of the substituents. researchgate.net Theoretical calculations and experimental data from UV-Vis spectroscopy have been used to corroborate these findings, highlighting the importance of substituent choice in tuning the optical and sensor properties of these molecules. researchgate.net

Table 2: Investigated Schiff Base Derivatives of this compound

| Compound Name | Key Finding | Source |

| 3-(2,5-dihydroxybenzylideneamino)-4-hydroxybenzenesulfonic acid | Exhibited a smaller HOMO-LUMO energy gap, suggesting higher reactivity and easier photoexcitation. | researchgate.net |

| 4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino)-benzenesulfonic acid | Demonstrated selective fluorescence at specific wavelengths. | researchgate.net |

Biomedical and Biological Research Investigations of 3 Amino 4 Hydroxybenzenesulfonic Acid Derivatives

Antimicrobial Activity Studies

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of new antimicrobial compounds. mdpi.com Derivatives of 3-amino-4-hydroxybenzenesulfonic acid, particularly those modified into amino acid derivatives, have been explored for their efficacy against clinically important bacterial and fungal strains. mdpi.com

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which are structurally related to the core compound, have demonstrated notable, structure-dependent antimicrobial activity against ESKAPE group pathogens. mdpi.com This group includes high-priority pathogens such as Staphylococcus aureus and Enterococcus faecalis. mdpi.com

In one study, a series of these derivatives was synthesized and tested for antibacterial efficacy. mdpi.com Certain hydrazone derivatives (compounds 14–16 in the study) containing heterocyclic substituents were identified as having the most potent and broad-spectrum activity. mdpi.com These specific compounds showed significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com The research also highlighted the influence of specific chemical substitutions on activity; for example, adding a 4-NO₂ group to a phenyl ring on the scaffold enhanced activity against both S. aureus and E. faecalis compared to an unsubstituted phenyl ring. mdpi.com Other research into different but related heterocyclic structures, such as 3-amino-4-aminoximidofurazan derivatives, has also shown moderate to significant antimicrobial activity against Staphylococcus aureus. nih.gov

Fungal infections, particularly those caused by Candida species, are a growing concern, especially in immunocompromised individuals. nih.gov The emergence of drug-resistant strains like Candida auris has intensified the search for new antifungal agents. mdpi.com

Research has shown that 3-((4-hydroxyphenyl)amino)propanoic acid derivatives possess substantial activity against drug-resistant Candida species. mdpi.com The activity of these compounds extended to the highly problematic, multidrug-resistant pathogen Candida auris. mdpi.com The effectiveness of these derivatives was found to be structure-dependent, indicating that specific chemical modifications are key to their antifungal action. mdpi.com While the studies highlighted broad activity against drug-resistant Candida, the efficacy against specific species like Candida tropicalis can be variable, as has been observed with other novel quinoxaline-based antifungal compounds. nih.govresearchgate.net

A critical parameter for quantifying the effectiveness of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have determined their MIC values against a range of pathogens. mdpi.com

The most active compounds, particularly hydrazones with heterocyclic substituents, displayed potent activity with low MIC values. mdpi.com For instance, against vancomycin-resistant Enterococcus faecalis (VRE), MIC values were as low as 0.5–2 µg/mL. mdpi.com Against methicillin-resistant Staphylococcus aureus (MRSA), the same compounds had MICs ranging from 1 to 8 µg/mL. mdpi.com The derivatives also showed a wide range of activity against Candida auris, with MICs from 0.5 to 64 µg/mL, demonstrating the potent but variable efficacy within this class of compounds. mdpi.com

| Pathogen | Derivative Type | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Hydrazones with heterocyclic substituents | 1–8 | mdpi.com |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | Hydrazones with heterocyclic substituents | 0.5–2 | mdpi.com |

| Escherichia coli | Phenyl derivative with 4-NO₂ substitution | 32 | mdpi.com |

| Klebsiella pneumoniae | Phenyl derivative with 4-NO₂ substitution | 64 | mdpi.com |

| Candida auris (drug-resistant) | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | 0.5–64 | mdpi.com |

Antioxidant Activity Research

Reactive oxygen species (ROS) are implicated in numerous disease pathologies, making the development of compounds with antioxidant properties a key area of research. nih.gov The phenolic hydroxyl group present in the this compound structure suggests an inherent potential for antioxidant activity, which has been explored through the synthesis of various derivatives.

The antioxidant capacity of chemical compounds is commonly evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. mdpi.comresearchgate.net This method involves a stable free radical (DPPH) that produces a deep violet color in solution; when a compound with antioxidant properties donates a hydrogen atom or electron to DPPH, the solution's color fades, and the change in absorbance can be measured with a spectrophotometer. nih.govmdpi.com

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was evaluated for their free-radical-scavenging activity using the DPPH assay. nih.gov The results indicated that these derivatives, which contain a phenolic group, exhibit strong, structure-dependent antioxidant properties. nih.gov

Understanding the relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to designing more effective drugs. mdpi.com The this compound framework serves as a valuable scaffold for such SAR studies. mdpi.com

Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. Derivatives of this compound, particularly as part of more complex structures or metal complexes, have been evaluated for their ability to bind to and modify the function of DNA.

Sulfonamide derivatives have been shown to interact with DNA through various binding modes, including intercalation and groove binding. nih.govrsc.org Experimental and theoretical studies on certain 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives indicate that these compounds are effective DNA binders. rsc.org The interaction is typically a mixed model, involving both the insertion of the planar aromatic rings of the molecule between the DNA base pairs (intercalation) and non-covalent interactions within the minor or major grooves of the DNA helix. rsc.org

The strength of this interaction is quantified by the binding constant (Kb). Spectroscopic and electrochemical methods are employed to determine these constants. For instance, studies on novel sulfonamide derivatives have revealed significant binding affinities to DNA. nih.govrsc.org The binding is a spontaneous process, as indicated by the negative Gibbs free energy (ΔG) values associated with the interaction. rsc.org Metal complexes of Schiff bases derived from sulfonamides also demonstrate a strong propensity to bind with DNA, often through an intercalative mode. nih.gov

Table 1: DNA Binding Parameters for Representative Sulfonamide Derivatives

| Compound | Binding Constant (Kb) (M-1) | Binding Mode | Reference |

|---|---|---|---|

| YM-1 (a thiazolo-isoxazole benzenesulfonamide (B165840) derivative) | Data not specified, but noted as the highest among tested derivatives | Mixed Intercalation and Groove Binding | rsc.org |

| Copper(II)-sulfonamide complex [Cu(L2)2(bipy)] | Not explicitly quantified, but showed high binding affinity | Intercalation suggested by viscosity measurements | nih.gov |

| Schiff base metal(II) complexes | Variable, dependent on ligand and metal | Intercalative | nih.gov |

Certain derivatives, particularly when complexed with transition metals like copper(II), exhibit DNA cleavage activity. nih.gov This ability to break the phosphodiester backbone of DNA is a significant area of research, especially for developing potential anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS) that attack the DNA strand.

In studies involving mixed-ligand copper(II)-sulfonamide complexes, the cleavage of DNA was observed in the presence of an activator like ascorbate. nih.gov The efficiency of this cleavage is directly related to the complex's DNA binding affinity; a higher binding affinity often correlates with more effective DNA damage. nih.gov The type of N-sulfonamide derivative within the complex plays a critical role in determining the nature of the DNA interaction and, consequently, its cleavage efficiency. nih.gov Agarose gel electrophoresis is a standard technique used to visualize this activity, where the conversion of supercoiled plasmid DNA (Form I) to its nicked, open-circular form (Form II) or linear form (Form III) indicates strand breaks. researchgate.net

Enzyme Modulation and Biochemical Pathway Investigations

The sulfonamide moiety is a key pharmacophore that enables these derivatives to interact with and modulate the activity of various enzymes, thereby influencing critical biochemical pathways.

Derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been extensively studied as enzyme inhibitors. mdpi.com A primary target for this class of compounds is the family of human carbonic anhydrases (CAs), which are zinc-containing metalloenzymes. mdpi.comresearchgate.net A series of novel aminoketone derivatives based on the 3-amino-4-hydroxybenzenesulfonamide scaffold were synthesized and evaluated for their affinity towards twelve different CA isoenzymes. mdpi.com The binding affinity, measured by the dissociation constant (Kd), varied significantly depending on the specific derivative and the CA isoenzyme, indicating the potential for developing selective inhibitors. mdpi.com For example, an aminoketone derivative containing a phenyl substituent showed the strongest affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes. mdpi.com In addition to carbonic anhydrases, other sulfonamide derivatives have been investigated as inhibitors of urease. rsc.org

Table 2: Affinity of an Aminoketone Derivative of 3-Amino-4-hydroxybenzenesulfonamide (Compound 10) for Human Carbonic Anhydrase (CA) Isoenzymes

| CA Isoenzyme | Dissociation Constant (Kd) (µM) | Reference |

|---|---|---|

| CAI | 0.14 - 3.1 | mdpi.com |

| CAII | 0.14 - 3.1 | mdpi.com |

| CAVII | 0.14 - 3.1 | mdpi.com |

| CAIX | 0.14 - 3.1 | mdpi.com |

| CAXIV | 0.14 - 3.1 | mdpi.com |

The most well-documented influence of sulfonamides on a biochemical pathway is their antibacterial action. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase in bacteria. youtube.comnih.gov This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids (DNA and RNA). quora.comwikipedia.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this pathway, thereby halting bacterial growth and replication. youtube.comnih.gov

Beyond this classic mechanism, sulfonamide derivatives have been shown to affect other cellular pathways. For example, a methanesulfonamide (B31651) analogue of cryptopleurine (B1669640) was found to inhibit cancer cell growth by inducing G0/G1 cell cycle arrest. acs.org This effect was associated with the activation of the JNK signaling pathway. acs.org The same compound also inhibited the migration and invasion of cancer cells by modulating the p38 MAPK signaling pathway. acs.org Furthermore, studies on the metabolism of the related compound 4-amino-3-hydroxybenzoic acid by Bordetella species have revealed a modified meta-cleavage pathway, demonstrating how such aminophenol structures can be processed and integrated into microbial metabolic networks. nih.gov

Molecular docking is a computational technique used to predict the binding mode of a ligand to the active site of a protein. This method has been widely applied to understand how sulfonamide derivatives interact with enzymes like Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. openaccesspub.org

Many selective COX-2 inhibitors, such as celecoxib (B62257), contain a sulfonamide group. openaccesspub.org Docking studies reveal that this sulfonamide moiety is critical for binding within the COX-2 active site. nih.gov The sulfonamide group of celecoxib fits into a specific hydrophilic side pocket of the COX-2 enzyme, where it can form hydrogen bonds. nih.gov Furthermore, the presence of the sulfonamide in celecoxib facilitates a pi-pi stacking interaction with the phenol (B47542) ring of the amino acid residue Tyrosine 355 (Y355). nih.gov Other key interactions for ligands within the COX-2 binding pocket include interactions with residues such as Arginine 120 (R120) and Serine 530 (S530). nih.govphyschemres.org These detailed molecular insights are crucial for the rational design of new and more effective enzyme inhibitors based on the this compound scaffold. mdpi.com

Environmental Research and Bioremediation Studies

Biological Transformation of Dye Precursors and Pollutants

The biological transformation of 3-Amino-4-hydroxybenzenesulfonic acid (AHBS) represents a green alternative to conventional chemical synthesis methods for dyes. This approach utilizes enzymes and whole-cell systems to create complex molecules under environmentally benign conditions, simultaneously offering a pathway for treating industrial effluents containing such precursors.

The enzyme laccase has been identified as a key biocatalyst in the synthesis of novel sulfonated phenoxazinone dyes from AHBS. google.com The process involves the enzymatic oxidation of AHBS, which generates highly reactive phenoxy radicals and/or quinones. researchgate.net These intermediates then undergo a spontaneous, non-enzymatic coupling reaction to form a stable and colored phenoxazinone compound. researchgate.net

This biocatalytic method circumvents the harsh conditions, such as elevated temperatures and toxic reagents, associated with traditional chemical synthesis of phenoxazine derivatives. google.com The integration of enzymes like laccase offers a more environmentally friendly process, reducing the reliance on large quantities of organic solvents and potentially toxic chemicals. google.com A patent has been filed for a bioprocess utilizing laccase for the specific synthesis of these water-soluble sulfonated phenoxazinone dyes, highlighting their potential application in textiles and hair coloring. google.com

| Step | Process | Description | Key Agent |

|---|---|---|---|

| 1 | Enzymatic Oxidation | This compound is oxidized to form reactive intermediates. researchgate.net | Laccase Enzyme |

| 2 | Non-Enzymatic Coupling | The resulting phenoxy radicals and/or quinones couple to form the final dye product. researchgate.net | Reactive Intermediates |

| - | Overall Product | A colored, water-soluble sulfonated phenoxazinone dye. google.comresearchgate.net | - |

Whole-cell biocatalysis is an emerging and cost-effective platform for producing valuable chemicals in an eco-friendly manner. taylorfrancis.com Research has demonstrated that immobilized fungal biomass can serve as a whole-cell biocatalyst for the conversion of AHBS into phenoxazinone dyes. researchgate.net This approach offers properties comparable to using the isolated laccase enzyme but can be more robust and economical for industrial applications. researchgate.nettaylorfrancis.com

The use of whole-cell systems is considered a next-generation technology for green synthesis. taylorfrancis.com It allows for complex chemical reactions to be carried out in ambient conditions with minimal ecological impact. taylorfrancis.com This makes whole-cell biocatalysis a promising strategy not only for sustainable dye production but also for the bioremediation of wastewater from textile and dye industries, which may contain unreacted dye precursors like AHBS. researchgate.netnih.gov

Biodegradation of Sulfonated Aromatic Compounds in Aquatic Systems

Sulfonated aromatic compounds, including aminobenzenesulfonic acids, are widely used in industrial processes and are frequently found in industrial effluents. nih.govscispace.com Their fate in aquatic environments and wastewater treatment systems is a significant environmental concern due to their inherent resistance to degradation. scispace.com

Studies on the biodegradability of sulfonated aromatic amines have shown very limited potential for microbial degradation. In a study testing ten different sulfonated aromatic amines, only two isomers of aminobenzenesulfonic acid (2-ABS and 4-ABS) were found to be biodegradable. nih.govcore.ac.uk This degradation occurred exclusively under aerobic conditions and only with microbial inocula sourced from environments historically contaminated with these compounds. nih.govcore.ac.ukazregents.edu There was no evidence of anaerobic degradation for any of the ten compounds tested. core.ac.uk

While some specific bacterial strains can utilize certain sulfonated aromatic amines as a carbon and energy source under aerobic conditions, they typically have a narrow substrate range. core.ac.uk The mineralization of 2-ABS and 4-ABS was confirmed by oxygen uptake, carbon dioxide production, and high recovery of sulfate, indicating a complete breakdown of the molecule. nih.govwur.nl

| Compound | Aerobic Degradation | Anaerobic Degradation | Condition for Aerobic Degradation |

|---|---|---|---|

| 2-Aminobenzenesulfonic acid (2-ABS) | Yes | No | Requires inoculum from historically polluted sources. nih.govcore.ac.uk |

| 4-Aminobenzenesulfonic acid (4-ABS) | Yes | No | Requires inoculum from historically polluted sources. nih.govcore.ac.uk |

| Other Sulfonated Aromatic Amines (8 tested) | No | No | Not observed under tested conditions. nih.govcore.ac.uk |

The presence of the sulfonic acid group (-SO₃⁻) attached to an aromatic ring significantly increases a compound's resistance to environmental breakdown. scispace.com This recalcitrance is largely due to the thermodynamically stable carbon-sulfur bond. scispace.com Consequently, many sulfonated aromatic compounds are poorly biodegradable and are not effectively eliminated by conventional biological wastewater treatment plants. nih.govscispace.com

The poor biodegradability of these compounds means they can pass through treatment facilities and pollute rivers and surface waters. scispace.comcore.ac.uk This persistence is a key reason why sulfonated aromatic compounds are considered a significant cause of pollution in soils and waters. scispace.com The inefficiency of wastewater treatment plants in removing these chemicals poses a direct threat to aquatic ecosystems. nih.govcore.ac.uk

Once in the environment, sulfonated aromatic compounds are highly mobile in aquatic systems. scispace.com While their tendency to accumulate in the fat of living organisms is low, and their acute toxicity to fish is generally not high, the continuous release of industrial effluents containing these compounds can still have harmful effects on aquatic life. scispace.com

The degradation of related sulfonated compounds can lead to persistent intermediate products. For example, 4-hydroxybenzenesulfonic acid has been identified as a degradation product from the laccase oxidation of certain phenolic azo dyes and the biodegradation of dodecyl benzene (B151609) sulfonate. nih.govnih.gov The degradation products of some azo dyes, which can include sulfonated aromatic amines, are sometimes toxic or carcinogenic. core.ac.uk However, it is generally considered that sulfonated aromatic amines are less dangerous than their non-sulfonated counterparts due to lower lipophilicity. core.ac.uk The ultimate fate of many of these degradation products in both aerobic and anaerobic treatment systems remains unclear. core.ac.uk

Compound Index

| Compound Name |

|---|

| This compound (AHBS) |

| 2-Aminobenzenesulfonic acid (2-ABS) |

| 4-Aminobenzenesulfonic acid (4-ABS) |

| 4-hydroxybenzenesulfonic acid |

| Dodecyl benzene sulfonate (DBS) |

| Benzene |

| Toluene |

| Naphthalene |

| Pyrene |

Application as a Reagent in Environmental Monitoring (e.g., nitrite (B80452) detection)

This compound is a chemical compound that, due to its primary aromatic amine and sulfonic acid groups, has the potential to be utilized as a reagent in environmental monitoring, particularly for the detection of nitrite. The fundamental chemistry that underpins this application is the Griess reaction, a well-established analytical method for nitrite determination. This reaction involves two key steps: the diazotization of an aromatic amine by nitrite in an acidic medium, followed by the coupling of the resulting diazonium salt with an aromatic compound to form a colored azo dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the nitrite concentration.

While this compound is structurally suited for the diazotization step of the Griess reaction, detailed research findings and specific performance data for its use in routine environmental nitrite monitoring are not extensively documented in readily available scientific literature. The standard Griess-Ilosvay method and its various modifications typically employ other aromatic amines such as sulfanilamide or sulfanilic acid. nemi.govbiotium.com

The operational principle for using this compound as a diazotizing reagent would involve its reaction with a water sample containing nitrite under acidic conditions. This would form a diazonium salt of this compound. This intermediate is generally unstable and is immediately reacted with a coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to produce a stable and intensely colored azo dye. nemi.govbiotium.com The absorbance of this dye would then be measured at its maximum absorption wavelength (λmax) to quantify the nitrite concentration.

For a comprehensive evaluation of this compound as a reagent for nitrite detection, systematic studies would be required to determine key analytical performance parameters. These parameters are crucial for validating the method and ensuring its accuracy, sensitivity, and reliability for environmental monitoring purposes. The table below outlines the typical analytical parameters that would need to be established.

Table 1: Essential Analytical Parameters for Method Validation

| Parameter | Description |

|---|---|